Benzonitrile, 4-(3-ethynylbenzoyl)-
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Overview
Description
Benzonitrile, 4-(3-ethynylbenzoyl)- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzonitrile group attached to a benzoyl group with an ethynyl substituent. It is a versatile chemical used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(3-ethynylbenzoyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . Another method includes the use of ionic liquids as recycling agents to simplify the separation process and eliminate the need for metal salt catalysts .
Industrial Production Methods
Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(3-ethynylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted benzonitrile derivatives
Scientific Research Applications
Benzonitrile, 4-(3-ethynylbenzoyl)- has a wide range of applications in scientific research:
Biology: Employed in the study of molecular interactions and as a probe in spectroscopic studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced coatings, dyes, and pesticides.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(3-ethynylbenzoyl)- involves its interaction with molecular targets through its nitrile and ethynyl groups. These functional groups can form coordination complexes with transition metals, which are useful in catalysis and synthetic chemistry . The compound’s ability to undergo various chemical reactions makes it a valuable tool in the study of reaction mechanisms and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with similar reactivity but lacks the ethynyl and benzoyl substituents.
4-(3-Aminophenyl)benzonitrile: Contains an amino group instead of an ethynyl group, leading to different reactivity and applications.
4-Ethenylbenzonitrile: Similar structure but with an ethenyl group instead of an ethynyl group, affecting its chemical properties and reactivity.
Uniqueness
Benzonitrile, 4-(3-ethynylbenzoyl)- is unique due to the presence of both ethynyl and benzoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
214548-26-2 |
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Molecular Formula |
C16H9NO |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(3-ethynylbenzoyl)benzonitrile |
InChI |
InChI=1S/C16H9NO/c1-2-12-4-3-5-15(10-12)16(18)14-8-6-13(11-17)7-9-14/h1,3-10H |
InChI Key |
ASMPYMUVYMCKLY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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